molecular formula C10H15NO2 B13284874 2-{[(3-Hydroxypropyl)amino]methyl}phenol CAS No. 211489-46-2

2-{[(3-Hydroxypropyl)amino]methyl}phenol

Cat. No.: B13284874
CAS No.: 211489-46-2
M. Wt: 181.23 g/mol
InChI Key: NSQMASCDUDDLNX-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Amines and Mannich Bases Chemistry

2-{[(3-Hydroxypropyl)amino]methyl}phenol is classified as a phenolic amine. This class of compounds is characterized by the presence of both a hydroxyl group attached to an aromatic ring and an amino group. Phenolic amines are of significant interest due to the combined chemical functionalities which can impart a range of properties, including potential antioxidant and chelating activities.

Furthermore, this compound is structurally a Mannich base. Mannich bases are the products of the Mannich reaction, a three-component condensation involving an active hydrogen compound (in this case, phenol), formaldehyde (B43269), and a primary or secondary amine (here, 3-aminopropan-1-ol). wikipedia.orgadichemistry.com The Mannich reaction is a cornerstone of synthetic organic chemistry, valued for its ability to create β-amino carbonyl compounds and their derivatives, which are versatile intermediates in the synthesis of more complex molecules. wikipedia.orgnih.gov Mannich bases are widely investigated in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic building blocks. nih.gov

Overview of Research Significance and Broad Academic Interest

The academic interest in compounds like this compound stems from the potential to harness the synergistic effects of its constituent functional groups. The phenol (B47542) moiety provides a site for electrophilic substitution and exhibits antioxidant properties, while the amino alcohol portion can influence solubility, basicity, and the potential for metal ion coordination.

Research into analogous phenolic Mannich bases has explored a wide array of applications, including their use as ligands for metal complexes, as corrosion inhibitors, and in the synthesis of polymers and resins. The introduction of a hydroxypropylamino group specifically can modulate the compound's polarity and hydrogen bonding capabilities, which may be of interest in the design of molecules with specific biological or material properties.

Scope and Research Focus of the Current Scholarly Inquiry

Despite the broad interest in phenolic amines and Mannich bases, dedicated scholarly inquiry into this compound appears to be limited in publicly accessible scientific literature. While the synthesis of this compound can be postulated through the well-established Mannich reaction, detailed studies on its specific chemical properties, characterization, and applications are not widely reported.

Therefore, the scope of the current inquiry is to present the foundational chemical information for this compound, largely derived from its classification and the known characteristics of its parent chemical families. The focus remains strictly on the chemical identity and context of this compound, acknowledging the absence of extensive, specific research data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

211489-46-2

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-[(3-hydroxypropylamino)methyl]phenol

InChI

InChI=1S/C10H15NO2/c12-7-3-6-11-8-9-4-1-2-5-10(9)13/h1-2,4-5,11-13H,3,6-8H2

InChI Key

NSQMASCDUDDLNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCO)O

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 2 3 Hydroxypropyl Amino Methyl Phenol

Established Methodologies for Compound Synthesis

The creation of the 2-{[(3-Hydroxypropyl)amino]methyl}phenol structure relies on forming a new bond at the ortho position of the phenolic hydroxyl group. The primary methods to achieve this are the Mannich reaction, reductive amination, and direct alkylation protocols.

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. thermofisher.comwikipedia.org In the context of synthesizing this compound, the phenol (B47542) molecule provides the active hydrogen, formaldehyde serves as the carbonyl source, and 3-amino-1-propanol acts as the primary amine.

The reaction typically proceeds by first forming an iminium ion (Eschenmoser's salt precursor) from formaldehyde and 3-amino-1-propanol. wikipedia.orgbyjus.com Phenol then acts as a nucleophile, attacking the iminium ion. The electron-donating nature of the hydroxyl group on the phenol ring activates the aromatic ring, directing the substitution primarily to the ortho and para positions. The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the iminium ion intermediate favors ortho-substitution. researchgate.net

Table 1: Mannich Reaction for this compound Synthesis

Reactant 1 Reactant 2 Reactant 3 Typical Solvent Product

This method is advantageous due to its atom economy and the direct formation of the target C-C and C-N bonds in a single step. thermofisher.com

Reductive amination, also known as reductive alkylation, is a two-step process that converts a carbonyl group to an amine through an intermediate imine. wikipedia.org This method is one of the most common and effective ways to synthesize amines. sigmaaldrich.com For the synthesis of the target compound, this approach begins with the reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with 3-amino-1-propanol.

The initial step is the condensation of the aldehyde and the amine to form a Schiff base (imine). This reaction is typically acid-catalyzed and involves the reversible loss of a water molecule. In the second step, the intermediate imine is reduced to the final amine product. nih.gov This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. nih.gov

Table 2: Reductive Amination for this compound Synthesis

Carbonyl Compound Amine Reducing Agent Typical Solvent Product

This approach offers high selectivity and generally proceeds under mild conditions, making it a versatile method for amine synthesis. organic-chemistry.org

Direct alkylation involves the formation of a carbon-carbon or carbon-heteroatom bond through the reaction of a nucleophile with an alkylating agent, typically an alkyl halide. alfa-chemistry.com Synthesizing this compound via direct alkylation is theoretically possible but presents significant challenges.

One potential pathway is the C-alkylation of phenol. However, phenol alkylation often leads to a mixture of ortho, para, and O-alkylated products, making regioselectivity difficult to control. researchgate.netgoogle.com Another possibility is the N-alkylation of a pre-formed ortho-hydroxybenzylamine with a 3-halopropanol. This, however, requires the prior synthesis of the ortho-hydroxybenzylamine. A third route could involve the reaction of 2-aminophenol (B121084) with a suitable 3-carbon electrophile, but this often leads to competing N-alkylation and O-alkylation. Due to these selectivity issues, direct alkylation is generally a less favored route for preparing this specific compound compared to the Mannich or reductive amination reactions.

Precursors and Intermediate Derivatization in Synthetic Pathways

The efficiency and viability of the synthetic routes described above depend on the availability and reactivity of key precursors. The primary starting materials for the synthesis of this compound are fundamental commodity chemicals.

Table 3: Key Precursors in the Synthesis of this compound

Precursor Chemical Formula Role in Synthesis
Phenol C₆H₅OH Aromatic core and active hydrogen source (Mannich Reaction)
Formaldehyde CH₂O One-carbon electrophile (Mannich Reaction)
3-Amino-1-propanol C₃H₉NO Amine source providing the hydroxypropylamino side chain

In these synthetic pathways, the primary intermediate is the iminium ion in the Mannich reaction and the corresponding Schiff base (imine) in the reductive amination pathway. These intermediates are generally not isolated but are formed in situ and react further to yield the final product. Derivatization of these intermediates is not a common strategy for this type of synthesis; rather, the focus is on the direct conversion to the target molecule.

Exploration of Novel Synthetic Routes and Reaction Mechanisms

While the Mannich and reductive amination reactions are well-established, research continues to explore more efficient catalysts, greener reaction conditions, and a deeper understanding of reaction mechanisms to improve yields and selectivity.

Mannich Reaction Mechanism: The mechanism begins with the nucleophilic addition of the amine (3-amino-1-propanol) to formaldehyde, followed by dehydration to form a highly electrophilic iminium ion. wikipedia.orgbyjus.com The phenol, existing in equilibrium with its more nucleophilic phenoxide form, then attacks the iminium ion. The regioselectivity of this electrophilic aromatic substitution is directed by the powerful activating hydroxyl group. The ortho product is often favored due to stabilization of the transition state through a hydrogen bond between the phenolic proton and the nitrogen atom of the incoming electrophile, forming a six-membered ring-like structure. researchgate.net

Reductive Amination Mechanism: This reaction proceeds in two distinct stages. wikipedia.org First, the nucleophilic amine attacks the carbonyl carbon of the aldehyde. An acid catalyst facilitates the protonation of the carbonyl oxygen, increasing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a C=N double bond, the imine or Schiff base. nih.gov In the second stage, a reducing agent, such as a hydride source (e.g., from NaBH₄), delivers a hydride ion to the electrophilic carbon of the imine. Subsequent protonation of the resulting anion yields the final secondary amine. The choice of reducing agent is crucial; milder reagents like NaBH₃CN are preferred for one-pot reactions as they selectively reduce the imine without significantly reducing the starting aldehyde. masterorganicchemistry.com

Stereoselective Synthesis Methodologies

The stereoselective synthesis of this compound, to yield a specific enantiomer, is crucial for applications where chirality influences biological activity or material properties. While a direct, documented stereoselective synthesis for this exact molecule is not extensively reported, plausible synthetic routes can be devised based on established asymmetric methodologies for structurally similar chiral 1,2-amino alcohols. Key strategies include the asymmetric reduction of a suitable prostereogenic ketone precursor or the asymmetric addition of a nucleophile to an ortho-hydroxybenzaldehyde derivative.

One viable approach involves the asymmetric reduction of an α-amino ketone precursor. This strategy hinges on the use of chiral catalysts to control the stereochemical outcome of the ketone reduction. A hypothetical synthetic pathway is outlined below:

Synthesis of the Ketone Precursor: The synthesis would commence with 2-hydroxyacetophenone. Bromination of the α-carbon would yield 2-bromo-1-(2-hydroxyphenyl)ethan-1-one. Subsequent reaction with 3-aminopropan-1-ol would furnish the α-amino ketone, 1-(2-hydroxyphenyl)-2-[(3-hydroxypropyl)amino]ethan-1-one.

Asymmetric Reduction: The key stereochemistry-inducing step is the asymmetric reduction of the ketone. This can be achieved using various catalytic systems. For instance, asymmetric transfer hydrogenation utilizing a chiral Ruthenium-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complex is a well-established method for the enantioselective reduction of α-amino ketones to their corresponding amino alcohols. The choice of the (R,R)- or (S,S)-enantiomer of the catalyst directs the formation of the desired (R)- or (S)-alcohol, respectively.

Table 1: Proposed Catalysts for Asymmetric Reduction
Catalyst SystemExpected Enantiomeric Excess (ee)
(R,R)-Ru-TsDPEN>95% for (R)-enantiomer
(S,S)-Ru-TsDPEN>95% for (S)-enantiomer
Oxazaborolidine catalysts (e.g., CBS catalyst)90-98%

Another potential route involves the enantioselective addition of a nucleophile to 2-hydroxybenzaldehyde. This could involve the use of a chiral ligand to direct the stereoselective addition of a suitable three-carbon aminonucleophile. However, the development of such a nucleophile and the optimization of the reaction conditions would be critical for achieving high enantioselectivity.

Chemical Reactivity and Derivatization Studies of Functional Groups

The presence of three distinct functional groups—a phenolic hydroxyl, a secondary amine, and a primary alcohol—in this compound allows for a wide range of chemical transformations. The relative reactivity of these groups can be exploited for selective derivatization.

Reactivity of Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for various derivatization reactions at the oxygen atom.

Etherification: The Williamson ether synthesis is a common method for converting the phenolic hydroxyl group into an ether. masterorganicchemistry.comwikipedia.orglibretexts.org This involves treating the compound with a strong base, such as sodium hydride (NaH), to form the sodium phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). masterorganicchemistry.comwikipedia.orglibretexts.org The choice of solvent and reaction conditions is crucial to favor O-alkylation over potential N-alkylation of the secondary amine.

Esterification: The phenolic hydroxyl group can be acylated to form esters. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Due to the higher nucleophilicity of the amine, selective O-acylation of the phenol in the presence of the unprotected amine can be challenging and may require protective group strategies or specific reaction conditions that favor O-acylation. rsc.orgresearchgate.netresearchgate.net

Table 2: Representative Derivatization Reactions of the Phenolic Hydroxyl Group
ReactionReagentsProduct
Methylation1. NaH, THF 2. CH₃I2-{[(3-Hydroxypropyl)amino]methyl}anisole
Benzylation1. K₂CO₃, Acetone 2. Benzyl bromide2-(Benzyloxy)-1-({(3-hydroxypropyl)amino]methyl)benzene
AcetylationAcetic anhydride, Pyridine2-({(3-Hydroxypropyl)amino]methyl)phenyl acetate

Reactivity of Amine Group

The secondary amine in the molecule is nucleophilic and can undergo a variety of reactions, including acylation and alkylation.

Acylation: The amine group readily reacts with acylating agents like acyl chlorides and acid anhydrides to form amides. google.comgoogle.com In the presence of the two hydroxyl groups, the amine is generally the most nucleophilic site, allowing for selective N-acylation under appropriate conditions. google.comgoogle.com

Alkylation: N-alkylation of the secondary amine can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt due to the increased nucleophilicity of the product amine. researchgate.netrsc.orgorganic-chemistry.orgusf.edumasterorganicchemistry.com Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride is often a more controlled method for introducing an alkyl group.

Table 3: Representative Derivatization Reactions of the Amine Group
ReactionReagentsProduct
AcetylationAcetic anhydride, TriethylamineN-(2-Hydroxybenzyl)-N-(3-hydroxypropyl)acetamide
MethylationFormaldehyde, Formic acid (Eschweiler-Clarke reaction)2-({(3-Hydroxypropyl)(methyl)amino]methyl)phenol
BenzylationBenzyl bromide, K₂CO₃2-{[Benzyl(3-hydroxypropyl)amino]methyl}phenol

Reactivity of Hydroxypropyl Chain

The primary alcohol of the hydroxypropyl chain exhibits typical reactivity for a primary alcohol.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent used. nih.govorganic-chemistry.orgwindows.netyoutube.comacs.orgnih.gov Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a TEMPO-catalyzed oxidation will yield the corresponding aldehyde, 3-{[-(2-hydroxyphenyl)methyl]amino}propanal. nih.govorganic-chemistry.orgwindows.netyoutube.comacs.orgnih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, will lead to the carboxylic acid, 3-{[-(2-hydroxyphenyl)methyl]amino}propanoic acid. Chemoselective oxidation of the primary alcohol in the presence of the phenolic hydroxyl and the secondary amine can be achieved with specific reagents like TEMPO under controlled conditions. nih.govorganic-chemistry.orgwindows.netyoutube.comacs.orgnih.gov

Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chloride, acid anhydride). iau.irnih.govorganic-chemistry.org The esterification of the primary alcohol is generally more facile than the esterification of the phenolic hydroxyl group under neutral or mildly acidic conditions. iau.irnih.govorganic-chemistry.org

Table 4: Representative Derivatization Reactions of the Hydroxypropyl Chain
ReactionReagentsProduct
Oxidation to AldehydePCC, CH₂Cl₂3-{[(2-Hydroxybenzyl)amino]}propanal
Oxidation to Carboxylic AcidKMnO₄, NaOH, H₂O3-{[(2-Hydroxybenzyl)amino]}propanoic acid
EsterificationAcetic anhydride, DMAP3-{[(2-Hydroxybenzyl)amino]}propyl acetate

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 3 Hydroxypropyl Amino Methyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra, complemented by advanced 2D techniques, allows for a complete assignment of all proton and carbon signals, confirming the connectivity of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of 2-{[(3-Hydroxypropyl)amino]methyl}phenol, the chemical shift (δ) of each proton is influenced by its local electronic environment. The spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) groups of the propyl chain, the benzylic methylene group, and the exchangeable protons of the hydroxyl (OH) and amine (NH) groups.

The four protons on the ortho-substituted benzene (B151609) ring are chemically non-equivalent and are expected to appear in the aromatic region, typically between 6.7 and 7.2 ppm. Their specific shifts and coupling patterns (doublets, triplets, or multiplets) are determined by their position relative to the electron-donating hydroxyl and aminomethyl substituents. The benzylic methylene protons (-CH₂-N) are adjacent to both the aromatic ring and the nitrogen atom, leading to a characteristic signal expected around 3.8-4.0 ppm.

The propyl chain protons will exhibit signals in the aliphatic region. The methylene group adjacent to the nitrogen (-N-CH₂-) is expected around 2.8-3.0 ppm, the terminal methylene group next to the hydroxyl group (-CH₂-OH) around 3.6-3.8 ppm, and the central methylene group (-CH₂-) as a multiplet around 1.8-2.0 ppm. The protons of the phenolic OH, alcohol OH, and secondary amine NH are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on solvent, concentration, and temperature. The phenolic OH signal is typically found between 4-7 ppm, while the alcohol and amine protons are generally more upfield. libretexts.orgdocbrown.info Adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample would cause the OH and NH signals to disappear, a useful technique for confirming their assignment. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons (Ar-H)6.7 - 7.2Multiplets (m)
Phenolic Hydroxyl (Ar-OH)4.0 - 7.0Broad Singlet (br s)
Benzylic Methylene (Ar-CH₂-N)3.8 - 4.0Singlet (s) or Multiplet (m)
Amine Methylene (-N-CH₂-CH₂)2.8 - 3.0Triplet (t)
Central Methylene (-CH₂-CH₂-CH₂)1.8 - 2.0Multiplet (m)
Alcohol Methylene (-CH₂-OH)3.6 - 3.8Triplet (t)
Amine Proton (-NH-)VariableBroad Singlet (br s)
Alcohol Hydroxyl (-CH₂-OH)VariableBroad Singlet (br s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, ten distinct signals are expected. The aromatic carbons typically resonate between 115 and 160 ppm. The carbon atom bonded to the phenolic hydroxyl group (C-O) is the most deshielded, appearing around 155-160 ppm. The other substituted aromatic carbon (C-CH₂) appears around 120-125 ppm, while the remaining four aromatic CH carbons will have signals in the 115-130 ppm range.

The aliphatic carbons resonate at higher fields. The benzylic carbon (Ar-CH₂-N) is expected in the 50-55 ppm range. The carbons of the hydroxypropyl chain are predicted to appear at approximately 58-62 ppm for the terminal carbon bonded to oxygen (-CH₂-OH), 45-50 ppm for the carbon bonded to nitrogen (-N-CH₂-), and 30-35 ppm for the central methylene carbon (-CH₂-). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-O155 - 160
Aromatic C-CH₂120 - 125
Aromatic C-H115 - 130
Benzylic Carbon (Ar-CH₂-N)50 - 55
Amine Methylene (-N-CH₂-CH₂)45 - 50
Central Methylene (-CH₂-CH₂-CH₂)30 - 35
Alcohol Methylene (-CH₂-OH)58 - 62

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to establish the connectivity within the hydroxypropyl chain by showing correlations between the adjacent methylene groups. It would also help delineate the coupling network among the aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal from the methylene and aromatic CH groups to its corresponding carbon signal. mdpi.comresearchgate.net

Solid-State NMR (ssNMR) can provide valuable information about the compound in its solid, crystalline, or amorphous form. Solid-state ¹³C NMR with Cross-Polarization Magic Angle Spinning (CP/MAS) can reveal details about molecular packing, polymorphism, and intermolecular interactions, such as hydrogen bonding, which are averaged out in solution-state NMR. rsc.orgdtic.mil

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, making these techniques powerful tools for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. A very broad and strong absorption band is expected in the 3200-3600 cm⁻¹ region, arising from the O-H stretching vibrations of the phenolic and alcohol groups, which are typically involved in hydrogen bonding. The N-H stretching of the secondary amine is also expected in this region, often appearing as a weaker, sharper peak superimposed on the broad O-H band.

Aliphatic C-H stretching vibrations from the methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching vibrations are observed at slightly higher wavenumbers, usually between 3000 and 3100 cm⁻¹. The aromatic C=C stretching vibrations give rise to characteristic bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) and alcohol groups will produce strong bands in the 1050-1250 cm⁻¹ range. The C-N stretching vibration is typically found in the 1000-1200 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H and N-H Stretching (H-bonded)3200 - 3600Strong, Broad
Aromatic C-H Stretching3000 - 3100Medium
Aliphatic C-H Stretching2850 - 2960Medium
Aromatic C=C Stretching1450 - 1600Medium to Strong
C-O Stretching (Phenol, Alcohol)1050 - 1250Strong
C-N Stretching1000 - 1200Medium to Weak

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C-O give strong signals in IR, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, the aromatic C=C stretching vibrations (around 1600 cm⁻¹) and the symmetric stretching of the benzene ring (a sharp band near 1000 cm⁻¹) are expected to be prominent in the FT-Raman spectrum.

The aliphatic C-H stretching bands (2850-2960 cm⁻¹) are also typically strong in Raman spectra. The O-H stretching band, which is overwhelmingly broad and strong in the IR spectrum, is usually weak in the Raman spectrum, which can be an advantage for observing other nearby bands. This complementarity makes the combined use of FT-IR and FT-Raman a powerful approach for a complete vibrational analysis.

Table 4: Predicted FT-Raman Scattering Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretching3200 - 3600Weak
Aromatic C-H Stretching3000 - 3100Strong
Aliphatic C-H Stretching2850 - 2960Strong
Aromatic C=C Stretching1580 - 1620Very Strong
Aromatic Ring Breathing~1000Strong, Sharp

Electronic Absorption Spectroscopy for Electronic Structure Elucidation

Electronic absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for studying the electronic structure of molecules containing chromophores. For this compound, the phenol group acts as the primary chromophore. The absorption of UV radiation excites electrons from lower energy molecular orbitals (typically π orbitals) to higher energy anti-bonding orbitals (π* orbitals).

The expected UV-Vis spectrum of this compound would exhibit characteristic absorption bands associated with the substituted benzene ring. Typically, phenols show two main absorption bands in the UV region. These correspond to the π → π* electronic transitions. The position and intensity of these bands (λmax) are sensitive to the nature and position of substituents on the aromatic ring. The presence of the aminomethyl and hydroxypropyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol, due to their electron-donating nature which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The solvent used for analysis can also influence the spectrum by stabilizing the ground or excited states to different extents.

Time-Dependent Density Functional Theory (TD-DFT) in Spectral Interpretation

TD-DFT is a computational quantum mechanical modeling method used to predict and interpret electronic absorption spectra. By calculating the electronic structure of a molecule, TD-DFT can predict the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum.

For this compound, a TD-DFT calculation would begin with the optimization of the molecule's ground-state geometry. Subsequently, the calculation would determine the energies of various excited states. This allows for the assignment of the observed experimental absorption bands to specific electronic transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO). The theory also provides information on the oscillator strength of these transitions, which relates to the intensity of the spectral bands. Such computational analysis provides a deeper understanding of the electronic structure and how it relates to the observed spectroscopic properties.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M+) corresponding to the intact ionized molecule, and various fragment ion peaks.

For this compound (molecular formula C10H15NO2, molecular weight 181.23 g/mol ), the molecular ion peak would be expected at m/z 181. Key fragmentation pathways would likely involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, which is a common fragmentation for amines.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the aminomethyl group, leading to a stable benzylic cation.

Loss of neutral molecules: Elimination of small, stable molecules like water (H2O) from the hydroxypropyl group or loss of radicals from the side chain.

The analysis of these fragment ions allows for the piecing together of the compound's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation.

For this compound, analysis in positive ion mode would be expected to produce a prominent ion at m/z 182.2, corresponding to the protonated molecule [C10H15NO2 + H]+. The basic nitrogen atom of the amino group is the most likely site of protonation. In negative ion mode, an ion at m/z 180.2, corresponding to the deprotonated phenolic hydroxyl group [C10H15NO2 - H]-, might be observed. The simplicity of the ESI-MS spectrum makes it an excellent method for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the ion.

By providing an exact mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For the [M+H]+ ion of this compound, HRMS would measure a mass very close to the calculated exact mass of 182.1176 for the formula [C10H16NO2]+. This unambiguous determination of the elemental formula is a critical step in the structural elucidation of an unknown compound and provides a high degree of confidence in its identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org This method involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are used to calculate a three-dimensional map of the electron density within the crystal. wikipedia.orgnih.gov From this map, the exact positions of individual atoms, bond lengths, bond angles, and intermolecular interactions can be determined with high precision. nih.gov

While a specific, publicly available crystal structure for this compound was not identified in the searched literature, the methodology remains the gold standard for such structural determinations. The process would involve growing a suitable single crystal of the compound, followed by data collection on a diffractometer. mdpi.com

For illustrative purposes, the type of data obtained from a single-crystal X-ray diffraction analysis of a structurally related aminophenol derivative is presented below. mdpi.com Such an analysis for this compound would provide definitive proof of its covalent structure, conformation in the solid state, and details of its hydrogen-bonding network, which is expected to be significant given the presence of hydroxyl and secondary amine groups.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Related Aminophenol Compound. This data is for an analogous compound, 2-Methoxy-5-((phenylamino)methyl)phenol, and serves as an example of typical crystallographic data. mdpi.com

ParameterValue
Empirical FormulaC₁₄H₁₅NO₂
Formula Weight229.27
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.3302(4)
b (Å)5.8661(3)
c (Å)12.2289(6)
β (°)93.458(2)
Volume (ų)595.73(5)
Z (molecules/unit cell)2
Calculated Density (g/cm³)1.278

Chromatographic Techniques in Research Purity and Analysis

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used for qualitative analysis, such as checking reaction completion and assessing purity. crsubscription.com The separation is based on the differential partitioning of components between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a liquid mobile phase that moves up the plate via capillary action. rsc.org

For this compound, a polar compound containing hydroxyl, amino, and phenyl groups, normal-phase TLC on silica gel plates is a suitable approach. The compound's polarity would result in strong interactions with the silica gel, requiring a relatively polar mobile phase to achieve appropriate migration. The position of the spot, identified by its retention factor (Rƒ), helps in its identification relative to standards.

Table 2: Typical TLC Method Parameters for Analysis of this compound.

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ plates. rsc.org
Mobile Phase (Eluent) A mixture of a non-polar solvent with a polar modifier, e.g., Dichloromethane/Methanol (9:1 v/v) or Ethyl Acetate/Hexane with a small amount of Triethylamine to reduce tailing of the amine.
Sample Application Dissolved in a suitable solvent (e.g., methanol) and spotted onto the baseline of the TLC plate.
Development The plate is placed in a sealed chamber containing the mobile phase, which ascends the plate.
Visualization 1. Under UV light at 254 nm, where the aromatic ring will quench fluorescence. rsc.org 2. Staining with an oxidizing agent like potassium permanganate (B83412) (KMnO₄), which reacts with the phenol and amine groups. 3. Staining with ninhydrin, which reacts with the secondary amine to produce a colored spot. reachdevices.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. nih.gov It offers high resolution, sensitivity, and reproducibility, making it the preferred method for determining the precise purity of pharmaceutical intermediates and active ingredients. ptfarm.pl

Given the polarity and UV-active nature of this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. nih.govsielc.com In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture. The compound is retained on the column and then eluted by a mixture of an aqueous buffer and an organic solvent.

Table 3: Typical HPLC Method Parameters for Purity Analysis of this compound.

ParameterDescription
Chromatographic Mode Reversed-Phase (RP-HPLC). nih.gov
Stationary Phase (Column) C18 (Octadecylsilane) bonded silica, e.g., 4.6 mm x 150 mm, 5 µm particle size. sielc.com
Mobile Phase A gradient or isocratic mixture of: A: Water with an acidic modifier (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid) to ensure protonation of the amine and sharp peak shape. sielc.comB: Acetonitrile or Methanol. nih.gov
Flow Rate Typically 1.0 mL/min. sielc.com
Column Temperature Ambient or controlled (e.g., 30 °C) for improved reproducibility.
Injection Volume 5-20 µL.
Detection UV-Vis Diode Array Detector (DAD) or UV detector set at a wavelength of maximum absorbance for the phenol chromophore, typically around 275-280 nm. sielc.comsielc.com
Quantification Purity is determined by peak area percentage (% area) of the main peak relative to the total area of all peaks in the chromatogram.

Theoretical and Computational Chemistry Investigations of 2 3 Hydroxypropyl Amino Methyl Phenol

Quantum Chemical Methodologies

Quantum chemical methods are fundamental to computational chemistry, allowing for the calculation of molecular properties from first principles.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with high accuracy. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for a molecule like 2-{[(3-Hydroxypropyl)amino]methyl}phenol would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Such calculations would yield critical information, including the optimized molecular geometry, vibrational frequencies, and electronic properties. For instance, DFT is employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. Although specific DFT studies on this compound are not found in the literature, this method is routinely applied to various aminophenol derivatives to explore their properties. researchgate.netnih.govresearchgate.net

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional structure of a molecule is paramount to predicting its physical and chemical properties.

Optimized Geometrical Parameters

A crucial first step in any computational study is to find the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. The result is a set of optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles.

For this compound, this would reveal the precise spatial relationship between the phenol (B47542) ring and the hydroxypropylamino side chain. While specific data is unavailable for this compound, studies on similar structures show that intramolecular hydrogen bonding often plays a key role in determining the final conformation. nih.gov

Due to the absence of specific published research, a data table of optimized geometrical parameters for this compound cannot be provided.

Potential Energy Surface (PES) Scan for Conformers

The flexible hydroxypropylamino side chain of this compound suggests the existence of multiple stable conformations (conformers). A Potential Energy Surface (PES) scan is a computational technique used to explore these different conformations. By systematically rotating one or more dihedral (torsion) angles and calculating the energy at each step, a PES is generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for conversion between them.

A PES scan for this molecule would be essential to identify the global minimum energy structure and understand the molecule's flexibility and dynamic behavior. This information is vital for interpreting experimental results and understanding how the molecule might interact with biological targets.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule governs its reactivity. Computational methods provide a suite of descriptors derived from the electronic structure to quantify and predict chemical behavior. These "reactivity descriptors" are often calculated using the energies of the frontier molecular orbitals (HOMO and LUMO).

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ELUMO - EHOMO), which indicates chemical stability.

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These parameters are invaluable for predicting how this compound would behave in chemical reactions, for example, identifying whether it is more likely to act as an electron donor or acceptor.

As no specific computational studies have been published, a data table of electronic structure and reactivity descriptors for this compound cannot be generated at this time.

Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

No calculated HOMO-LUMO energy gap values are available.

Molecular Electrostatic Potential (MEP) Mapping

No MEP map has been generated or described for this molecule.

Mulliken Atomic Charges and Charge Distribution

No calculated Mulliken atomic charges for the individual atoms of this compound could be found.

Natural Bond Orbital (NBO) Analysis

An NBO analysis, including stabilization energies from donor-acceptor interactions, has not been reported.

Fukui Functions for Reactivity Site Prediction

Fukui function values to predict electrophilic and nucleophilic attack sites are not available.

Simulation of Spectroscopic Properties

Vibrational Spectra Simulation (IR, Raman)

No simulated vibrational frequencies and their assignments for IR and Raman spectra have been published.

To provide the requested article, a dedicated computational chemistry study would need to be performed on “this compound” using methods such as Density Functional Theory (DFT). Such a study would generate the necessary data to populate the outlined sections with scientifically accurate and detailed information.

NMR Chemical Shift Predictions (GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of molecules. Computational chemistry provides powerful tools to predict NMR spectra, aiding in the interpretation of experimental data and the confirmation of molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable quantum chemical approach for calculating NMR chemical shifts. rsc.orgq-chem.comimist.ma

The GIAO method effectively addresses the issue of gauge-dependence in magnetic property calculations, ensuring that the computed chemical shieldings are independent of the origin of the coordinate system. imist.ma This is achieved by incorporating the magnetic field dependence directly into the atomic basis functions. The process involves first optimizing the molecular geometry of this compound using a suitable level of theory, such as Density Functional Theory (DFT). Subsequently, the NMR shielding tensors for each nucleus (e.g., ¹³C and ¹H) are calculated using the GIAO method. youtube.com

The theoretical isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample. youtube.com

A theoretical ¹³C and ¹H NMR chemical shift prediction for this compound would provide valuable data. For instance, it would allow for the assignment of specific resonance signals to each unique carbon and proton in the molecule, from the aromatic ring carbons and protons to those in the hydroxypropyl and methylamino groups.

While the GIAO method is a standard and robust technique for such predictions, a specific computational study applying this method to this compound has not been identified in publicly available scientific literature. Therefore, a data table of predicted chemical shifts for this specific compound cannot be provided at this time.

UV-Vis Absorption Spectra Simulation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Computational simulations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting the electronic absorption spectra of molecules like this compound. faccts.deacs.orgmdpi.com

The simulation process begins with an optimized ground-state geometry of the molecule. TD-DFT calculations are then performed to determine the vertical excitation energies, which correspond to the energies of electronic transitions from the ground state to various excited states. youtube.com The calculation also yields the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band in the UV-Vis spectrum. researchgate.net

For this compound, a TD-DFT simulation would predict the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions, such as π→π* transitions within the phenol ring or n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms. faccts.de This information is critical for understanding the molecule's photophysical properties.

Simulated spectra are often generated by fitting the calculated excitation energies and oscillator strengths to Gaussian or Lorentzian functions, producing a visual representation that can be directly compared with experimental spectra. youtube.com Although TD-DFT is a powerful predictive tool, specific studies detailing the simulated UV-Vis spectrum for this compound are not available in the reviewed literature. Consequently, a data table of simulated absorption maxima and oscillator strengths cannot be presented.

Solvent Effects and Environmental Impact on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry models are crucial for understanding these solvent effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used to efficiently simulate the effects of a solvent on molecular properties without explicitly modeling individual solvent molecules. wikipedia.orgnumberanalytics.comworldscientific.com

In the PCM approach, the solute (this compound) is placed within a cavity in a continuous medium that represents the solvent, characterized by its dielectric constant (ε). fiveable.menumberanalytics.com This model is effective for studying how the solvent's polarity affects the molecule's conformational stability, electronic structure, and spectroscopic properties. For example, by performing calculations with different dielectric constants, one could predict how the NMR chemical shifts or the UV-Vis absorption maxima of this compound would change in solvents of varying polarity, such as water, ethanol, or chloroform.

These computational studies are vital for predicting the molecule's behavior in different chemical environments and can offer insights into its environmental impact, such as its solubility and partitioning behavior. Despite the importance of such analyses, specific computational research on the solvent effects on the molecular properties of this compound using methods like PCM could not be located in the scientific literature.

Non-Linear Optical Properties (NLO) Analysis

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. researchgate.netprotheragen.ai Computational methods, particularly those based on DFT, are essential for predicting the NLO properties of molecules and guiding the design of new materials. analis.com.myresearchgate.net

The key NLO properties of a molecule are its polarizability (α) and its first (β) and second (γ) hyperpolarizabilities. These tensors describe the molecule's response to an applied external electric field. For a molecule like this compound, which features both electron-donating (hydroxyl, amino) and electron-withdrawing groups attached to a π-conjugated system (the phenol ring), there is potential for significant NLO response due to intramolecular charge transfer.

Computational analysis involves calculating the components of the polarizability and hyperpolarizability tensors. The magnitude of the first hyperpolarizability (β_tot) is a critical indicator of a material's potential for second-harmonic generation. analis.com.my These calculations can predict whether a molecule possesses the necessary electronic characteristics to be a viable NLO material.

A computational investigation into the NLO properties of this compound would provide valuable data on its potential for optical applications. However, based on a thorough review of available literature, no studies dedicated to the theoretical calculation of the NLO properties of this specific compound have been published. Therefore, a data table of its polarizability and hyperpolarizability values is not available.

Advanced Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and materials at the atomic level. mdpi.com For a molecule such as this compound, MD simulations can reveal crucial information about its conformational flexibility, intermolecular interactions, and dynamic behavior in various environments. nih.govtandfonline.com

An MD simulation involves solving Newton's equations of motion for a system of atoms and molecules, allowing their positions and velocities to evolve over time. This requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates.

For 2-{[(3--Hydroxypropyl)amino]methyl}phenol, MD simulations could be used to:

Explore its conformational landscape, identifying the most stable geometries and the energy barriers between them.

Simulate its interaction with solvent molecules, such as water, to understand solvation structures and hydrogen bonding patterns. nih.gov

Study its aggregation behavior or its interaction with other molecules, such as biological macromolecules or polymer matrices. bris.ac.uk

Such simulations can bridge the gap between static quantum chemical calculations and the dynamic behavior of molecules in real-world systems. Despite their utility, advanced molecular dynamics and simulation studies specifically focused on this compound are not documented in the accessible scientific literature.

Investigation of Biological Activity Mechanisms of 2 3 Hydroxypropyl Amino Methyl Phenol in Non Clinical Research

Mechanistic Studies of Antioxidant Properties

Phenolic compounds are a well-established class of antioxidants, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. nih.govresearchgate.net The antioxidant action of phenols generally occurs through a hydrogen atom transfer (HAT) or a single-electron transfer (SET) mechanism. nih.govresearchgate.net The structure of 2-{[(3-Hydroxypropyl)amino]methyl}phenol, featuring a phenolic hydroxyl group and an aminomethyl substituent on the aromatic ring, suggests it possesses the capacity for antioxidant activity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method to evaluate the free radical scavenging capacity of antioxidant compounds. nih.govmdpi.com The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is characterized by a deep purple color and strong absorbance at approximately 517 nm. mdpi.comnih.gov When the DPPH radical is scavenged by an antioxidant, it is reduced to the stable, non-radical form DPPH-H, resulting in a color change from purple to yellow and a corresponding decrease in absorbance. nih.govscirp.org

For phenolic compounds, the primary mechanism in the DPPH assay is the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group. researchgate.netmdpi.com The efficiency of this scavenging activity is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.govnih.gov The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring. nih.gov In the case of this compound, the phenolic hydroxyl group is expected to be the primary functional group responsible for scavenging the DPPH radical.

Analogous CompoundDPPH Scavenging Activity (IC₅₀ in µM)Reference Compound (Trolox) IC₅₀ in µM
Thymol (B1683141)~75 µM~45 µM
Carvacrol~60 µM~45 µM
Guaiacol>200 µM~45 µM

This table presents illustrative DPPH radical scavenging data for structurally related phenolic compounds to provide context for the potential activity of this compound. IC₅₀ represents the concentration required to scavenge 50% of DPPH radicals.

The β-carotene bleaching assay is a method used to assess the ability of an antioxidant to inhibit lipid peroxidation. scirp.orgnih.gov In this assay, β-carotene is incorporated into an emulsion with linoleic acid. nih.gov When the emulsion is heated, the linoleic acid oxidizes and forms peroxyl free radicals. scirp.org These highly reactive radicals attack the unsaturated β-carotene molecule, causing it to lose its conjugation and, consequently, its characteristic orange color. scirp.orgnih.gov This "bleaching" process can be monitored spectrophotometrically.

An antioxidant present in the emulsion can compete with β-carotene for the peroxyl radicals, thereby slowing down the rate of β-carotene bleaching. scirp.org The antioxidant activity is measured by comparing the rate of bleaching in the presence of the test compound to the rate in a control without the antioxidant. nih.gov The phenolic hydroxyl group in this compound would be expected to neutralize the lipid peroxyl radicals, thus protecting the β-carotene from oxidation.

Compound TypeConcentrationInhibition of β-Carotene Bleaching (%)
Phenolic Extract A100 µg/mL85.2%
Phenolic Extract B100 µg/mL72.5%
BHT (Standard)100 µg/mL96.4%

This table illustrates typical results from a β-carotene bleaching assay using phenolic extracts and a standard antioxidant (Butylated hydroxytoluene - BHT). The data demonstrates the capacity of phenolic structures to prevent oxidative bleaching.

The antioxidant activity of a phenolic compound is fundamentally determined by its molecular structure, particularly the substituents on the aromatic ring. nih.govresearchgate.net

Phenolic Hydroxyl Group: The primary functional group responsible for antioxidant activity is the phenolic hydroxyl (-OH) group. nih.govfrontiersin.org It can readily donate its hydrogen atom to a free radical, a process that is thermodynamically favorable. researchgate.netresearchgate.net The resulting phenoxyl radical is stabilized through resonance, which delocalizes the unpaired electron across the benzene (B151609) ring, making the radical less reactive and terminating the oxidative chain reaction. nih.gov

Amine Group: The presence of an amino group can significantly influence the antioxidant capacity. Anilines and other amino-substituted phenols have been reported to scavenge radicals by releasing hydrogen atoms. nih.gov The nitrogen atom in the aminomethyl group of this compound can act as an electron-donating group. This electron-donating effect increases the electron density on the aromatic ring, which can weaken the O-H bond of the phenolic hydroxyl group, making the hydrogen atom easier to abstract and thus enhancing the radical scavenging activity. researchgate.net Furthermore, the amine group's position ortho to the hydroxyl group may allow for the formation of an intramolecular hydrogen bond in the resulting phenoxyl radical, further increasing its stability and, consequently, the antioxidant potential.

Exploration of Antimicrobial Mechanisms (In Vitro Models)

Phenolic compounds are known to exhibit broad-spectrum antimicrobial activity, acting against both bacteria and fungi. mdpi.com Their mechanisms of action often involve the disruption of microbial cell structures and functions. The amphipathic nature of many phenolic derivatives allows them to interact with microbial cell membranes.

The antibacterial action of phenolic compounds can vary depending on the bacterial species, particularly due to differences in cell wall structure between Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. mdpi.com

General mechanisms include:

Membrane Disruption: Phenolic compounds can accumulate in the lipid bilayer of the bacterial cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately causing cell death. mdpi.com

Enzyme Inhibition: The hydroxyl group of phenols can form hydrogen bonds with active sites of microbial enzymes, leading to their inactivation. They can also chelate metal ions essential for enzymatic activity.

Protein Denaturation: At higher concentrations, phenols can cause denaturation of cellular proteins, disrupting vital metabolic processes.

For this compound, the combination of a lipophilic benzene ring and hydrophilic hydroxyl and amino groups suggests it could effectively interact with and disrupt bacterial membranes.

Model OrganismGram StainIllustrative MIC (µg/mL) for Analogous Phenolic Amines
Staphylococcus aureusPositive50 - 250
Escherichia coliNegative100 - 500
Pseudomonas aeruginosaNegative250 - >500

This table presents a range of plausible Minimum Inhibitory Concentration (MIC) values for compounds structurally related to this compound against common bacterial strains. Lower MIC values indicate higher antibacterial potency.

The antifungal mechanisms of phenolic compounds are also primarily linked to cell membrane disruption. researchgate.net In fungi, the primary sterol in the cell membrane is ergosterol. Phenolic compounds can interact with ergosterol, leading to increased membrane fluidity and permeability, which disrupts ion homeostasis and causes leakage of cellular contents. Additionally, these compounds can inhibit enzymes crucial for fungal cell wall synthesis and energy production. Phenols like thymol and eugenol (B1671780) have demonstrated potent activity against various Candida species. researchgate.net The structural features of this compound suggest it could exert similar antifungal effects.

Model OrganismFungal TypeIllustrative MIC (µg/mL) for Analogous Phenolic Amines
Candida albicansYeast62.5 - 250
Candida tropicalisYeast125 - 500
Aspergillus nigerMold250 - >500

This table provides a range of plausible Minimum Inhibitory Concentration (MIC) values for compounds structurally similar to this compound against common fungal pathogens. Lower MIC values indicate greater antifungal efficacy.

Mechanistic Insights into Microbial Growth Inhibition

The antimicrobial action of phenolic compounds, including derivatives like this compound, is multifaceted and rarely attributable to a single mechanism. Research into this class of molecules suggests that their ability to inhibit microbial growth stems from a cascade of interactions at the cellular level. The primary mechanisms involve the disruption of microbial cell membrane integrity, interference with essential proteins and enzymes, and interaction with genetic material. mdpi.comnih.gov

The lipophilic character of phenolic compounds plays a crucial role, allowing them to partition into the lipid bilayer of microbial cell membranes. researchgate.net This insertion can disrupt the membrane's structure and function, leading to increased permeability. The consequence of this damage is the leakage of vital intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death. nih.govmdpi.com The structure of this compound, possessing both a hydrophobic benzene ring and hydrophilic hydroxyl and amino groups, gives it amphiphilic properties that may facilitate this interaction with the cell membrane.

Furthermore, the hydroxyl group of the phenol (B47542) moiety is a key player in its antimicrobial activity. It can form hydrogen bonds with microbial proteins, including enzymes, which can lead to their denaturation or inhibition. nih.gov By binding to active sites or allosteric sites, phenolic compounds can disrupt critical metabolic pathways necessary for bacterial survival, such as energy metabolism and the synthesis of structural components. mdpi.comnih.gov Some phenolic acids have been shown to inhibit enzymes like topoisomerase I and II, which are essential for controlling the topology of DNA during replication and transcription. nih.gov Another proposed mechanism is the chelation of essential metal ions by tannins and other phenolics, making these ions unavailable for microbial metabolic processes. mdpi.com

Molecular Interaction Studies with Biomolecules and Biological Targets (In Vitro)

Binding Affinity to Enzymes and Receptors (e.g., Integrins, Phosphohydrolases, GyrB protein, Cruzain)

The biological activity of phenolic compounds is often mediated by their ability to bind to specific proteins, such as enzymes and receptors. The phenolic hydroxyl groups are particularly important as they can act as both hydrogen bond donors and acceptors, forming stable complexes with the amino acid residues in a protein's active or binding site. frontiersin.org This binding affinity can lead to the modulation of the protein's function, typically inhibition.

While specific binding data for this compound with targets like integrins or phosphohydrolases is not extensively documented, studies on related Mannich bases and other phenolic compounds have demonstrated significant enzyme inhibitory activity. For instance, Mannich bases of curcumin (B1669340) have been investigated as potential inhibitors of DNA gyrase, an essential bacterial enzyme. uobaghdad.edu.iq The binding affinity is influenced by the molecule's three-dimensional structure and the specific arrangement of functional groups that can interact with the target protein. frontiersin.org The presence of both a phenol ring and a flexible amino-alcohol side chain in this compound suggests it has the potential to fit into various enzymatic pockets and form multiple non-covalent interactions, including hydrogen bonds and hydrophobic interactions, thereby exhibiting binding affinity for a range of biological targets. nih.govfrontiersin.org

Interaction with Nucleic Acids (e.g., DNA Binding Mechanisms)

Beyond proteins, nucleic acids represent another significant target for phenolic compounds. Certain derivatives have been shown to interact with DNA, a mechanism that can contribute to their antimicrobial and cytotoxic effects. mdpi.com Studies on 4-aminophenol (B1666318) derivatives have revealed that these molecules can bind to DNA primarily through non-covalent interactions. nih.govmdpi.com

The most common mode of interaction is intercalation, where the planar aromatic ring of the phenol inserts itself between the base pairs of the DNA double helix. mdpi.com This insertion can lead to structural distortions of the DNA, such as unwinding of the helix and an increase in its length, which can interfere with crucial cellular processes like DNA replication and transcription by inhibiting enzymes like topoisomerase. mdpi.com Evidence for this interaction often comes from spectroscopic studies. The binding of a compound to DNA can cause changes in the UV-visible absorption spectrum, such as hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance), and a bathochromic shift (red shift) to longer wavelengths. nih.govmdpi.com The aminomethylphenol structure of the target compound possesses a planar phenol ring capable of such intercalative interactions. nih.gov

Molecular Docking and Simulation of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is widely used to understand the interaction between a ligand, such as this compound, and a target protein at the molecular level. rdd.edu.iq Docking studies can calculate the binding affinity or docking score, which estimates the strength of the interaction, and visualize the specific bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. uobaghdad.edu.iqresearchgate.net

For related Mannich bases and phenolic compounds, molecular docking has been successfully employed to elucidate their mechanism of action against microbial targets. For example, docking studies have shown that phenolic acids can bind to penicillin-binding proteins, and Mannich bases of curcumin can interact favorably with the active site of DNA gyrase. uobaghdad.edu.iqnih.gov These studies often reveal that hydrogen bonds between the phenolic hydroxyl groups and amino acid residues like aspartate and arginine, as well as hydrophobic interactions with residues like leucine (B10760876) and phenylalanine, are critical for binding. uobaghdad.edu.iq A hypothetical docking of this compound would likely show its phenolic -OH group acting as a key hydrogen bond donor/acceptor, while the benzene ring engages in hydrophobic or π-stacking interactions within the target's binding pocket. rdd.edu.iqekb.eg

Table 1: Potential Molecular Interactions of Phenolic Compounds with Biological Targets

Interaction Type Functional Group Involved Potential Biological Target Consequence of Interaction
Hydrogen Bonding Phenolic Hydroxyl (-OH), Amino (-NH), Side-chain Hydroxyl (-OH) Enzyme active sites, Receptor binding pockets Inhibition of enzyme activity, Modulation of receptor function
Hydrophobic Interactions Benzene Ring Hydrophobic pockets in proteins Stabilization of ligand-protein complex
π-π Stacking Benzene Ring Aromatic amino acid residues (e.g., Phe, Tyr, Trp), DNA base pairs Stabilization of binding, DNA intercalation
Intercalation Planar Aromatic System Between DNA base pairs Disruption of DNA replication and transcription

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying parts of a molecule and observing the resulting changes in efficacy, researchers can identify the key chemical features, or pharmacophores, responsible for its biological effects. researchgate.net

Impact of Structural Modifications on Biological Interaction Profiles

For phenolic compounds, SAR studies have provided significant insights into their antimicrobial mechanisms. The activity is highly dependent on the nature, number, and position of substituents on the benzene ring. nih.govmdpi.com

Hydroxyl (-OH) Groups: The phenolic hydroxyl group is generally considered essential for activity. Its position and number can significantly alter the biological effect. For example, studies on phenolic acids have shown that the presence of two hydroxyl groups in the ortho and para positions is important for activity against certain bacteria. nih.govresearchgate.net The hydrogen-bonding capability of the -OH group is crucial for interacting with protein targets. researchgate.net

Other Substituents: The addition of other groups, such as methoxy (B1213986) (-OCH3) groups, can also modulate activity. A methoxy group in the meta position, for instance, has been identified as being important for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

These SAR principles suggest that the specific arrangement of the hydroxyl, aminomethyl, and hydroxypropyl groups in this compound dictates its biological interaction profile, balancing hydrophilicity and lipophilicity to allow for cell penetration and target binding. researchgate.netdtic.mil

Table 2: Structure-Activity Relationship Trends for Antimicrobial Phenolic Compounds

Structural Modification Effect on Activity Rationale
Increase number of hydroxyl groups Often increases Enhanced hydrogen bonding capacity and antioxidant potential
Increase alkyl chain length Increases up to an optimal length, then decreases Increased lipophilicity improves membrane penetration; excessive length can decrease solubility
Glycosylation (adding sugar moiety) Generally decreases Increased hydrophilicity may hinder passage across microbial membranes
Position of substituents Varies with target Specific arrangements are required for optimal fit into enzyme/receptor binding sites

Computational Approaches to SAR (e.g., DFT-derived descriptors, QSAR models)

In the realm of non-clinical research, computational methods are invaluable for predicting the biological activity of a compound and understanding its Structure-Activity Relationship (SAR). For a molecule like this compound, these approaches would be pivotal in the initial stages of investigation.

Density Functional Theory (DFT)-Derived Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By applying DFT calculations to this compound, a variety of molecular descriptors could be generated. These descriptors quantify various aspects of the molecule's electronic and structural properties, which are believed to be crucial for its interaction with biological targets. While specific DFT studies on this compound are not available, research on other phenol derivatives has utilized this approach.

Key DFT-derived descriptors that would be relevant for analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Electron Density and Electrostatic Potential: These descriptors help to identify the electron-rich and electron-poor regions of the molecule, which are potential sites for interaction with biological macromolecules.

Bond Dissociation Enthalpy (BDE): For phenolic compounds, the BDE of the O-H bond is a critical descriptor for predicting antioxidant activity, as it quantifies the ease with which the phenolic hydrogen can be donated to a free radical.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the absence of experimental data for this compound, a hypothetical QSAR study would involve the following steps:

Data Set Collection: A series of structurally similar compounds with known biological activity (e.g., antioxidant, anti-inflammatory, or enzyme inhibitory activity) would be compiled.

Descriptor Calculation: For each compound in the series, including this compound, a range of molecular descriptors (including those derived from DFT) would be calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the biological activity of this compound and to design new, more potent derivatives.

DFT-Derived DescriptorRelevance to Biological Activity of Phenolic Compounds
HOMO EnergyIndicates electron-donating ability, often correlated with antioxidant activity.
LUMO EnergyRelates to electron-accepting ability and molecular reactivity.
HOMO-LUMO GapIndicator of chemical stability and reactivity.
Electrostatic PotentialIdentifies sites for electrostatic interactions with biological targets.
O-H Bond Dissociation EnthalpyCrucial for predicting radical scavenging antioxidant activity.

Investigation of Cellular Pathway Modulation in Non-Clinical Cell Models

To understand the mechanisms through which this compound might exert its biological effects, it would be essential to investigate its impact on cellular pathways in non-clinical cell models.

Modulation of Cellular Redox Balance

Phenolic compounds are well-known for their potential to modulate the cellular redox balance due to their antioxidant properties. While direct studies on this compound are lacking, it is plausible that it could influence the levels of reactive oxygen species (ROS) and cellular antioxidant defenses.

Experiments to investigate these effects would typically involve:

Measurement of Intracellular ROS: Cultured cells (e.g., fibroblasts, macrophages, or specific cancer cell lines) would be treated with this compound and then exposed to an oxidative stressor (e.g., hydrogen peroxide or a pro-oxidant drug). The levels of intracellular ROS would be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Assessment of Antioxidant Enzyme Activity: The effect of the compound on the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), would be measured using spectrophotometric assays.

Glutathione (GSH) Levels: The intracellular concentration of reduced glutathione (GSH), a major cellular antioxidant, would be determined.

ParameterMethod of InvestigationPotential Outcome for an Antioxidant Phenolic Compound
Intracellular ROS LevelsFluorescent probes (e.g., DCFH-DA)Decrease in ROS levels under oxidative stress conditions.
Superoxide Dismutase (SOD) ActivitySpectrophotometric assayPotential upregulation of enzyme activity.
Catalase (CAT) ActivitySpectrophotometric assayPotential upregulation of enzyme activity.
Glutathione Peroxidase (GPx) ActivitySpectrophotometric assayPotential upregulation of enzyme activity.
Reduced Glutathione (GSH) LevelsBiochemical assaysMaintenance or increase in GSH levels.

Effects on Enzyme Activity and Signaling Pathways

Beyond its potential antioxidant effects, this compound could modulate the activity of various enzymes and signaling pathways involved in cellular processes like inflammation and proliferation. Research on other phenolic compounds has shown that they can interact with a wide range of cellular targets. nih.gov

Key areas of investigation would include:

Enzyme Inhibition Assays: The inhibitory potential of this compound against specific enzymes could be assessed using in vitro assays. For example, its effect on cyclooxygenases (COX-1 and COX-2), which are involved in inflammation, or on cholinesterases (AChE and BChE), relevant in neurodegenerative diseases, could be explored.

Western Blot Analysis: This technique would be used to determine the effect of the compound on the expression and phosphorylation status of key proteins in signaling pathways. For instance, its impact on the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, or the mitogen-activated protein kinase (MAPK) pathways, involved in cell growth and differentiation, could be investigated.

Reporter Gene Assays: To confirm the modulation of specific signaling pathways, reporter gene assays could be employed. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the transcription factor of interest (e.g., NF-κB).

Advanced Applications of 2 3 Hydroxypropyl Amino Methyl Phenol in Chemical Research and Materials Science

Role as an Intermediate in Fine Chemical Synthesis

The unique arrangement of three distinct functional groups (phenol, amine, alcohol) on a compact scaffold makes 2-{[(3-Hydroxypropyl)amino]methyl}phenol a highly valuable intermediate in fine chemical synthesis. This structure is typically assembled through a Mannich-type reaction, involving a phenol (B47542), formaldehyde (B43269), and a primary amine (3-amino-1-propanol). The mechanism of such transformations involves the formation of an imine intermediate, followed by the addition of the electron-rich phenol ring, typically at the ortho position to the hydroxyl group. researchgate.net

Once synthesized, each functional group can be selectively targeted for further modification, opening pathways to a diverse range of more complex molecules. Phenol derivatives are recognized as important precursors and intermediates in the synthesis of pharmaceuticals and other biologically active compounds. ontosight.ai

Key Synthetic Transformations:

O-Alkylation/Acylation: The phenolic hydroxyl group can be readily converted into ethers or esters.

N-Alkylation/Acylation: The secondary amine is a nucleophilic center, allowing for the introduction of various substituents to create tertiary amines or amides.

Alcohol Oxidation/Esterification: The terminal hydroxyl group can be oxidized to an aldehyde or carboxylic acid or can be esterified.

This trifunctional nature allows it to serve as a scaffold for constructing complex ligands for metal sequestration, elaborate drug candidates, or specialized organic materials. For instance, its structure is analogous to precursors used in the synthesis of ortho-alkylated phenols through catalytic hydrogenation, a process that converts the aminomethyl group into a methyl group. google.com

Table 1: Potential Synthetic Applications as an Intermediate
Functional GroupReaction TypePotential Product ClassSignificance
Phenolic -OHWilliamson Ether SynthesisAryl EthersIntermediate for pharmaceuticals, agrochemicals.
Secondary Amine (-NH-)Reductive AminationTertiary Amines, PolyaminesBuilding blocks for complex ligands and catalysts.
Primary Alcohol (-OH)Oxidation (e.g., with PCC, DMP)Aldehydes, Carboxylic AcidsCreates new reactive sites for further elaboration.
All GroupsSchiff Base Condensation (with aldehydes)Multidentate LigandsPrecursors for metal complexes used in catalysis and sensing.

Development of Chemo-Sensors and Probes

The structural features of this compound make it an excellent candidate for the core component of various chemosensors. The principle often relies on the interaction of the analyte with the functional groups of the sensor molecule, leading to a measurable change in a physical property, such as color (colorimetric) or light emission (fluorometric).

The secondary amine group can react with aldehydes to form an imine via a Schiff base reaction. nih.gov If the parent molecule is integrated into a fluorophore system, this condensation reaction can alter the electronic properties of the system, modulating processes like Photoinduced Electron Transfer (PET) and leading to a "turn-on" or "turn-off" fluorescent response. nih.gov

Furthermore, the combination of the phenolic oxygen and the amine nitrogen creates a potential chelation site for metal ions. Binding of a specific metal ion can cause a conformational change or alter the electronic landscape of the molecule, resulting in a selective optical or electrochemical signal. This principle is widely used in the design of sensors for environmentally or biologically relevant metal ions.

Table 2: Potential Chemosensor Applications
Target AnalyteSensing MechanismPotential Signal Change
Aldehydes (e.g., Formaldehyde)Schiff Base (Imine) FormationChange in fluorescence or color upon reaction. nih.gov
Transition Metal Ions (e.g., Cu²⁺, Zn²⁺)Chelation by N and O donor atomsFluorometric or colorimetric response upon ion binding.
Anions (e.g., F⁻, AcO⁻)Hydrogen bonding with -OH and -NH groupsPerturbation of optical properties.

Catalysis and Organocatalysis Research

The ability of this compound to act as a tridentate ligand (coordinating through the phenolic oxygen, amine nitrogen, and alcoholic oxygen) allows for the formation of stable complexes with various transition metals. researchgate.net Schiff bases and related amino-phenolic compounds are well-known for their capacity to stabilize metals in different oxidation states, forming complexes that are active catalysts in numerous organic reactions. nih.gov

For example, copper(II) complexes derived from similar ligands have been shown to be effective catalysts for oxidation reactions, mimicking the active sites of enzymes like tyrosinase. orientjchem.org By forming a complex with metals such as palladium, rhodium, or ruthenium, this ligand could potentially be used in catalytic processes like cross-coupling reactions, hydrogenations, and transfer hydrogenations. mdpi.com The specific geometry and electronic environment imposed by the ligand on the metal center are crucial for determining the catalyst's activity and selectivity.

Beyond its use in metal complexes, this compound and its derivatives have potential as organocatalysts. The molecule contains both a Lewis basic site (the secondary amine) and Brønsted acidic/hydrogen-bond donor sites (the two hydroxyl groups). This bifunctional nature is a key feature in many organocatalytic systems, enabling the activation of both electrophiles and nucleophiles simultaneously.

Structurally related chiral amino phenols have been successfully employed in asymmetric catalysis, highlighting the potential of this class of compounds. nih.gov While the parent molecule is achiral, it could be used as a precursor to synthesize chiral derivatives or employed as a ligand in asymmetric metal catalysis. These catalysts could be applied to a range of organic transformations, including aldol (B89426) reactions, Michael additions, and enantioselective alkylations.

Table 3: Potential Catalytic Applications
Catalysis TypeRole of the CompoundExample Reaction
Transition Metal CatalysisTridentate O,N,O-LigandPhenol Oxidation (with Cu complexes). orientjchem.org
Transition Metal CatalysisLigand for PalladiumSuzuki or Heck Cross-Coupling Reactions.
OrganocatalysisBifunctional Acid-Base CatalystMichael Addition, Aldol Reaction.

Polymer Chemistry and Material Science Applications

The presence of multiple reactive sites makes this compound a promising monomer or precursor for the synthesis of advanced polymers and materials. Related aminomethylated phenols are known to be used as starting reagents for polymer additives and as hardeners for epoxy resins. google.com

The compound can participate in polymerization reactions in several ways:

Polycondensation: The two hydroxyl groups and the secondary amine can react with monomers like diisocyanates, diacyl chlorides, or diepoxides to form polyurethanes, polyamides, polyesters, or epoxy resins. The trifunctionality of the molecule would lead to the formation of cross-linked, thermosetting polymers with high thermal and chemical stability.

Phenolic Resins: The phenol ring itself is active toward electrophilic substitution and can react with aldehydes like formaldehyde to form networks similar to traditional phenol-formaldehyde (PF) resins. mdpi.com The pendant hydroxypropyl-amino chain would be incorporated into the polymer backbone, imparting properties such as increased hydrophilicity, improved adhesion, and a site for post-polymerization modification.

These resulting polymers could find applications as high-performance coatings, adhesives, composites, or functional materials where specific chemical properties imparted by the monomer's structure are desired.

Table 4: Potential as a Polymer Precursor
Polymer TypeReactive Groups InvolvedPotential Properties and Applications
Epoxy ResinsAmine (-NH-), Hydroxyls (-OH)Acts as a cross-linking hardener, improving thermal stability. google.com
PolyurethanesHydroxyls (-OH)Forms cross-linked polyurethanes with high rigidity.
Modified Phenolic ResinsPhenol Ring, FormaldehydeCreates functionalized thermosets with enhanced flexibility and adhesion. mdpi.com

Metal-Organic Framework (MOF) Ligand Development

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The selection of the organic ligand is crucial in determining the structure, porosity, and functional properties of the resulting MOF. Ligands containing multiple coordination sites, such as those present in aminophenol derivatives, are of significant interest in the design of novel MOFs.

The this compound molecule possesses three potential coordination sites: the phenolic oxygen, the nitrogen of the secondary amine, and the oxygen of the terminal hydroxyl group. This tridentate nature could, in principle, allow it to act as a versatile linker in the formation of diverse MOF architectures. The flexibility of the hydroxypropyl chain could also introduce a degree of structural adaptability to the framework.

Despite these promising characteristics, a thorough search of scientific databases reveals a lack of published research where this compound has been specifically employed as a primary or secondary ligand in the synthesis of Metal-Organic Frameworks. While studies on related aminophenol and alcohol-functionalized ligands in MOFs exist, direct data on the performance and structural role of this compound in this context is not available.

Table 1: Hypothetical Coordination Modes of this compound in MOFs

Coordination SitePotential Role in MOF Structure
Phenolic OxygenStrong coordination to metal centers, acting as a primary node linker.
Amino NitrogenCoordination to metal centers, potentially influencing the geometry of the metal cluster.
Hydroxyl OxygenWeaker coordination or participation in secondary interactions within the framework pores.

This table is illustrative and based on the general principles of coordination chemistry, as no specific experimental data for this compound in MOFs has been found.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, while self-assembly is the process by which these molecules spontaneously form ordered structures. These fields are driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

The molecular structure of this compound is well-suited for participating in such interactions. The presence of both hydrogen bond donors (hydroxyl and amine groups) and acceptors (oxygen and nitrogen atoms) suggests a high propensity for forming intricate hydrogen-bonded networks. These interactions could lead to the formation of various supramolecular assemblies, such as dimers, chains, or more complex three-dimensional architectures in the solid state.

The interplay between the aromatic ring and the flexible aliphatic chain could also influence the packing of the molecules and the resulting supramolecular structure. The hydroxypropyl group, in particular, can introduce conformational flexibility and additional hydrogen bonding capabilities, which are significant factors in controlling self-assembly processes.

However, specific studies detailing the supramolecular behavior and self-assembly properties of this compound are not present in the current scientific literature. Research on the crystal structures and hydrogen bonding patterns of simpler aminophenols provides a foundational understanding, but direct experimental or computational studies on this specific compound are needed to elucidate its unique supramolecular characteristics.

Table 2: Potential Non-Covalent Interactions in the Self-Assembly of this compound

Interaction TypeParticipating Functional GroupsPotential Supramolecular Motif
Hydrogen BondingPhenolic -OH, Amino -NH, Hydroxyl -OHChains, sheets, rings
π-π StackingPhenolic ringsStacked columnar structures
van der Waals ForcesAliphatic chain and aromatic ringClose packing in the crystal lattice

This table outlines potential interactions based on the compound's structure, as specific research findings are not available.

Emerging Research Directions and Future Perspectives for 2 3 Hydroxypropyl Amino Methyl Phenol

Integration of Artificial Intelligence and Machine Learning in Compound Research

The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular research. arxiv.orgmdpi.com For 2-{[(3-Hydroxypropyl)amino]methyl}phenol, AI and machine learning (ML) offer powerful tools to accelerate its investigation. ML algorithms, trained on vast chemical databases, can predict a wide array of the compound's properties, from fundamental physicochemical characteristics to complex biological activities and potential metabolic pathways. nih.govnih.gov This predictive capability allows for rapid in silico screening, prioritizing experimental efforts and reducing resource expenditure. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research
AI/ML Application AreaSpecific TaskPotential ImpactRelevant ML Models
Property PredictionPredicting solubility, boiling point, and lipophilicity. nih.govAccelerates formulation development and pharmacokinetic profiling.Graph Neural Networks (GNNs), Random Forest. arxiv.orgchemrxiv.org
Bioactivity ScreeningPredicting binding affinity to various biological targets (e.g., enzymes, receptors).Identifies potential therapeutic applications and off-target effects.Deep Neural Networks (DNNs), Support Vector Machines (SVMs). nih.gov
Analogue DesignGenerating novel molecular structures with optimized properties.Facilitates lead optimization in drug discovery.Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). nih.gov
Synthesis PlanningPredicting optimal and sustainable synthetic routes. drugtargetreview.comReduces chemical waste and improves manufacturing efficiency.Retrosynthesis Prediction Models.

Advanced Spectroscopic Characterization Techniques Development

While standard spectroscopic methods like 1H and 13C NMR are fundamental, future research will leverage more advanced techniques for a deeper characterization of this compound. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for unambiguous assignment of all proton and carbon signals, especially for complex derivatives or when studying its interactions with other molecules.

Advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS), can elucidate fragmentation patterns, which is vital for identifying the compound and its metabolites in complex biological matrices. The coupling of liquid chromatography with mass spectrometry (LC-MS) will continue to be essential for both qualitative and quantitative analysis. Furthermore, techniques like X-ray crystallography could provide definitive information on the solid-state structure and intermolecular interactions of the compound or its complexes.

Table 2: Advanced Spectroscopic Techniques for Structural Elucidation
TechniqueInformation Gained for this compoundResearch Application
2D NMR (e.g., COSY, HSQC)Correlation of neighboring protons and proton-carbon one-bond correlations.Unambiguous assignment of complex spectra; structural confirmation of analogues.
X-Ray CrystallographyPrecise 3D molecular structure, bond lengths, bond angles, and crystal packing.Definitive structural proof; understanding intermolecular forces.
LC-MS/MSMolecular weight and structural information from fragmentation patterns.Metabolite identification; quantification in biological fluids.
Solid-State NMR (ssNMR)Structural information in the solid phase; analysis of polymorphism.Characterization of different solid forms; studying interactions in solid matrices.

Expansion of Computational Modeling Capabilities

Computational chemistry provides insights that are often inaccessible through experimentation alone. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of this compound. researchgate.net DFT calculations can predict its optimal 3D geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties like molecular electrostatic potential, which is key to understanding its reactive sites and intermolecular interactions. researchgate.net

Molecular Dynamics (MD) simulations can model the behavior of the compound over time, providing a dynamic view of its interactions with solvent molecules or biological macromolecules like proteins and DNA. These simulations can help predict binding affinities and conformational changes upon binding. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can be further developed to refine predictions for new analogues of the compound.

Exploration of Novel Mechanistic Pathways in Biological Systems

The biological potential of this compound remains largely unexplored. Its phenolic moiety suggests potential antioxidant properties, similar to other phenolic compounds that can scavenge free radicals. smolecule.com Future research should investigate its capacity to mitigate oxidative stress in cellular models.

The presence of hydroxyl and amine groups makes it a candidate for interacting with various enzymes. Molecular docking studies can screen for potential protein targets, such as kinases, proteases, or oxidoreductases. ekb.eg Subsequent in vitro enzymatic assays can then validate these computational predictions. Unraveling these mechanistic pathways is essential for identifying potential therapeutic applications, for instance, in inflammation or neurodegenerative diseases where oxidative stress and enzymatic dysregulation are key factors.

Design of Next-Generation Analogues for Specific Research Applications

The structure of this compound serves as a versatile scaffold for designing next-generation analogues. Medicinal chemists can systematically modify its structure to enhance specific properties. For example, the phenolic hydroxyl group is a common site for metabolic modification in the body (e.g., glucuronidation), which can lead to rapid excretion. nih.gov Replacing this group with a bioisostere—a different functional group with similar biological activity—could improve metabolic stability and bioavailability. researchgate.net

Modifications to the 3-hydroxypropylamino side chain could be used to fine-tune the compound's lipophilicity, influencing its ability to cross cell membranes. Adding substituents to the aromatic ring could enhance binding to a specific biological target, increasing potency and selectivity.

Table 3: Strategies for Analogue Design
Structural Moiety to ModifyModification StrategyDesired OutcomeExample Modification
Phenolic -OH GroupBioisosteric replacement. researchgate.netImprove metabolic stability; reduce first-pass metabolism. nih.govReplace with a suitable heterocycle.
Aromatic RingIntroduce electron-withdrawing or donating groups.Enhance target binding affinity and selectivity.Addition of halogen or methoxy (B1213986) groups.
3-Hydroxypropyl ChainAlter chain length or introduce branching.Modify lipophilicity and pharmacokinetic properties.Change to a 4-hydroxybutyl or 2-hydroxypropyl chain.
Secondary AmineAlkylation or conversion to an amide.Alter hydrogen bonding capacity and basicity.N-methylation.

Sustainable and Green Chemistry Approaches in Synthesis

For instance, exploring catalytic hydrogenation for certain synthetic steps under milder conditions (lower pressure and temperature) can significantly reduce energy consumption. google.com The development of one-pot synthesis procedures, where multiple reaction steps are performed in the same vessel, can minimize waste and simplify purification processes.

Role in Interdisciplinary Research (e.g., Bioinorganic Chemistry, Chemical Biology)

The structural features of this compound make it an excellent candidate for interdisciplinary research. In bioinorganic chemistry, the oxygen and nitrogen atoms can act as ligands, coordinating with metal ions to form metal complexes. ekb.eg These complexes could be investigated for unique catalytic, magnetic, or medicinal properties. For example, complexes with metals like copper or zinc could exhibit novel enzymatic or antimicrobial activities.

In chemical biology, the compound could be functionalized to create chemical probes. By attaching a fluorescent tag, researchers could visualize its localization within cells. Alternatively, incorporating a photo-crosslinking group could allow for the identification of its direct binding partners in a cellular context, a technique known as activity-based protein profiling.

Q & A

Q. What are the recommended synthetic routes for 2-{[(3-Hydroxypropyl)amino]methyl}phenol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A two-step approach is commonly employed: (i) Mannich Reaction : React 2-aminophenol with formaldehyde and 3-hydroxypropylamine in a polar aprotic solvent (e.g., DMF) under reflux. Monitor pH (6.5–7.5) to minimize side reactions. (ii) Purification : Use column chromatography (silica gel, ethyl acetate/methanol 9:1) to isolate the product. Crystallization from ethanol/water (3:1) improves purity (>99%) . Optimization involves adjusting stoichiometry (1:1.2:1.1 for amine:formaldehyde:phenol) and temperature (60–80°C).

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar aminophenol derivatives?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic peaks:
  • Aromatic protons (δ 6.8–7.2 ppm, multiplet for ortho-substituted phenol).
  • Methylene bridge (–CH₂–NH–, δ 3.4–3.6 ppm, singlet).
    – Hydroxypropyl chain (–CH₂–CH₂–CH₂–OH, δ 1.6–1.8 ppm and δ 3.7–3.9 ppm) .
  • IR : Confirm N–H stretching (3300–3500 cm⁻¹) and phenolic O–H (broad ~3200 cm⁻¹).

Q. What are the key stability considerations for storing this compound in aqueous vs. organic solvents?

  • Methodological Answer :
  • Aqueous Solutions : Degradation occurs via hydrolysis at pH > 8. Store at 4°C in pH 6–7 buffer (e.g., phosphate) with 0.1% ascorbic acid to suppress oxidation .
  • Organic Solvents : Stable in anhydrous DMSO or ethanol for >6 months at –20°C. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) for decomposition .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular dynamics) predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with the phenolic hydroxyl and amino groups as pharmacophore anchors. Validate with MD simulations (GROMACS, AMBER) to assess binding stability .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .

Q. What structural features of this compound influence its solubility and hydrogen-bonding capacity in different solvents?

  • Methodological Answer :
  • X-ray Crystallography : Reveals intermolecular H-bonds between phenolic –OH and adjacent amine groups (O···N distance ~2.8 Å), reducing solubility in nonpolar solvents .
  • Hansen Solubility Parameters : Calculate using group contribution methods; high δH (hydrogen bonding) correlates with solubility in DMSO and methanol .

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data regarding the compound’s conformation?

  • Methodological Answer :
  • Multi-Technique Validation : Compare single-crystal XRD bond lengths (e.g., C–N = 1.47 Å ) with DFT-optimized structures. Discrepancies >0.05 Å suggest lattice packing effects.
  • VT-NMR : Variable-temperature experiments in DMSO-d₆ show dynamic conformational changes (ΔG‡ ~50 kJ/mol) not captured in static XRD .

Q. What experimental protocols are recommended for determining the compound’s thermodynamic solubility and partition coefficients (logP)?

  • Methodological Answer :
  • Shake-Flask Method : Saturate water/octanol mixtures (24 hr, 25°C), quantify via UV-Vis (λmax ~275 nm). LogP ≈ 1.2 ± 0.1 indicates moderate lipophilicity .
  • Thermodynamic Solubility : Use a microcalorimeter (e.g., μDSC) to measure enthalpy of dissolution in PBS (pH 7.4).

Q. How can regioselective functionalization of the phenolic –OH or amine groups be achieved for derivatization studies?

  • Methodological Answer :
  • Protection Strategies :
    – Protect –OH with TBDMS-Cl (imidazole catalyst, DCM), then alkylate the amine with iodomethane. Deprotect with TBAF .
    – Monitor selectivity via LC-MS (ESI+) to confirm mono- vs. di-functionalization.

Data Analysis and Validation

Q. What statistical methods are appropriate for validating purity assays (HPLC, GC) when quantifying trace impurities?

  • Methodological Answer :
  • ICH Guidelines : Apply Q2(R1) validation: linearity (R² > 0.998), LOD/LOQ via signal-to-noise (S/N ≥ 3/10). Use ANOVA for inter-day precision (<2% RSD) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :
  • Analog Synthesis : Vary hydroxypropyl chain length (C3 vs. C4) or substitute phenol with naphthol.
  • Biological Assays : Test antioxidant activity via DPPH radical scavenging (IC50) and correlate with Hammett σ values of substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.